3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole
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Overview
Description
3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of multiple functional groups in this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates in the presence of triethylamine can lead to the formation of thiadiazole rings . The subsequent introduction of the piperidinyl and benzoxazole moieties can be achieved through a series of substitution and cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient formation of the desired product. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenated solvents and bases like potassium carbonate (K2CO3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-1,2,4-thiadiazol-5-amine: This compound shares the thiadiazole ring but lacks the piperidinyl and benzoxazole moieties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds have a similar thiadiazole ring structure but differ in their additional ring systems and functional groups.
Uniqueness
The uniqueness of 3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole lies in its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H17FN4OS |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole |
InChI |
InChI=1S/C17H17FN4OS/c18-12-3-4-13-14(9-12)23-20-15(13)10-5-7-22(8-6-10)17-19-16(21-24-17)11-1-2-11/h3-4,9-11H,1-2,5-8H2 |
InChI Key |
SUBVEGUUXIYHCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NSC(=N2)N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Origin of Product |
United States |
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